molecular formula C7H7NaO2S B3342281 3-Methylbenzenesulfinic acid sodium salt CAS No. 15898-38-1

3-Methylbenzenesulfinic acid sodium salt

Cat. No. B3342281
CAS RN: 15898-38-1
M. Wt: 178.19 g/mol
InChI Key: DAYKJFVIXLSLSS-UHFFFAOYSA-M
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Description

3-Methylbenzenesulfinic acid sodium salt is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 214.20 g/mol. This compound is also known as Toluenesulfinic acid sodium salt and is commonly used as a reducing agent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Methylbenzenesulfinic acid sodium salt involves the transfer of electrons from the reducing agent to the functional group being reduced. This transfer of electrons results in the formation of a new chemical compound with a different functional group.
Biochemical and physiological effects:
There are no known biochemical or physiological effects associated with 3-Methylbenzenesulfinic acid sodium salt.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methylbenzenesulfinic acid sodium salt in lab experiments include its ability to reduce a wide range of functional groups, its low toxicity, and its availability. However, the limitations of using this compound include its sensitivity to air and moisture, which can affect its reactivity.

Future Directions

There are several future directions for research involving 3-Methylbenzenesulfinic acid sodium salt. One potential area of research is the development of new synthetic methods using this compound as a reducing agent. Another area of research is the use of this compound in the synthesis of new drugs and other chemical compounds. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other areas of science.

Scientific Research Applications

3-Methylbenzenesulfinic acid sodium salt has been used in various scientific research applications due to its unique properties. It is commonly used as a reducing agent in organic synthesis, which involves the conversion of one chemical compound to another. This compound has been used to reduce nitro compounds, carbonyl compounds, and other functional groups.

properties

IUPAC Name

sodium;3-methylbenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S.Na/c1-6-3-2-4-7(5-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYKJFVIXLSLSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzenesulfinic acid sodium salt

CAS RN

15898-38-1
Record name sodium 3-methylbenzene-1-sulfinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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